2,2-Dichloro-1-(3H-pyrrolizin-5-yl)ethanone
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Overview
Description
2,2-Dichloro-1-(3H-pyrrolizin-5-yl)ethanone is an organic compound characterized by its unique structure, which includes a dichloroethanone moiety attached to a pyrrolizin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(3H-pyrrolizin-5-yl)ethanone typically involves the reaction of pyrrolizin derivatives with dichloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up with considerations for safety, cost-effectiveness, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-1-(3H-pyrrolizin-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dichloroethanone moiety to other functional groups.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or hydrocarbons. Substitution reactions result in the replacement of halogen atoms with other functional groups.
Scientific Research Applications
2,2-Dichloro-1-(3H-pyrrolizin-5-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-1-(3H-pyrrolizin-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trichloro-1-(4,5-dichloro-1H-pyrrol-2-yl)ethanone
- 2,2-Dichloro-1-(3H-pyrrolizin-5-yl)ethanone derivatives
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
82215-43-8 |
---|---|
Molecular Formula |
C9H7Cl2NO |
Molecular Weight |
216.06 g/mol |
IUPAC Name |
2,2-dichloro-1-(5H-pyrrolizin-3-yl)ethanone |
InChI |
InChI=1S/C9H7Cl2NO/c10-9(11)8(13)7-4-3-6-2-1-5-12(6)7/h1-4,9H,5H2 |
InChI Key |
NHTPNHMFTRBKJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=CC=C(N21)C(=O)C(Cl)Cl |
Origin of Product |
United States |
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